3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a cyclohexene ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethylamino and pentanoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pentanoyl chain can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with oxidized indole moiety.
Indole-3-carbaldehyde: A precursor for various biologically active molecules.
Uniqueness
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C28H32N2O2/c1-3-4-14-26(31)28-25(17-21(18-27(28)32)20-10-6-5-7-11-20)29-16-15-22-19(2)30-24-13-9-8-12-23(22)24/h5-13,21,30-31H,3-4,14-18H2,1-2H3/b28-26+,29-25? |
InChI Key |
NXLZPCBKFYUKBD-LTDIFRJHSA-N |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)/O |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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